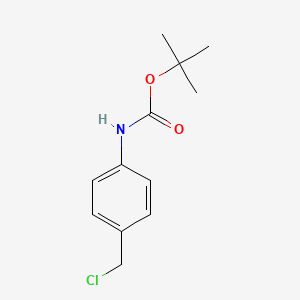

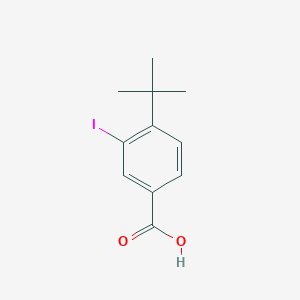

叔丁基(4-(氯甲基)苯基)氨基甲酸酯

描述

tert-Butyl (4-(chloromethyl)phenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic synthesis. These compounds serve as intermediates in the synthesis of various biologically active molecules and have been utilized in the development of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves several key steps, including protection of the carbamate group, functionalization, and subsequent reactions with organometallics. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, and these compounds can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of tert-butyl carbamates can involve iodolactamization as a key step, as demonstrated in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Moreover, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been synthesized using lithium powder in the presence of various electrophiles, leading to functionalized carbamates after hydrolysis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen of the carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. The tert-butyl group serves as a protecting group for the nitrogen, which can be strategically removed or modified during subsequent synthetic steps .

Chemical Reactions Analysis

tert-Butyl carbamates undergo a variety of chemical reactions, which are essential for their utility in organic synthesis. These reactions include the formation of N-(Boc)hydroxylamines when reacted with organometallics , iodolactamization to yield highly functionalized intermediates , and the generation of functionalized carbamates through reactions with different electrophiles . Additionally, the Boc group can participate in chiral inversion reactions mediated by thionyl chloride, as seen in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the overall molecular structure. These compounds are generally stable and can be synthesized in high yields. They are often soluble in common organic solvents, which facilitates their purification and handling in the laboratory . The stability of the Boc group under various conditions allows for selective deprotection and further functionalization of the carbamate nitrogen .

科学研究应用

催化性锂化

该化合物已用于催化性锂化过程中。具体而言,叔丁基 N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和催化量的 4,4'-二叔丁基联苯(DTBB)在 -78°C 下在 THF 中与各种亲电试剂反应,生成官能化氨基甲酸酯。该方法在取代的 1,2-二醇的合成中很重要,并证明了叔丁基 N-(氯甲基)-N-甲基氨基甲酸酯在有机合成和催化中的效用 (Ortiz, Guijarro, & Yus, 1999).

不对称曼尼希反应

叔丁基(1S,2S)-2-甲基-3-氧代-1-苯基丙基氨基甲酸酯已通过不对称曼尼希反应合成。这突出了其在合成手性化合物中的应用,手性化合物在化学的各个领域(包括药物化学)中都是必不可少的 (Yang, Pan, & List, 2009).

涉及卤素键的晶体结构

化合物叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯是一系列化合物中的一员,这些化合物同时显示出涉及羰基的氢键和卤素键。该应用在晶体学和材料科学中对于理解分子相互作用至关重要 (Baillargeon et al., 2017).

有机合成中的脱保护

该化合物已用于利用水性磷酸对叔丁基氨基甲酸酯、酯和醚进行脱保护。该方法在有机合成中很重要,证明了该化合物在选择性脱保护反应中的作用,同时保持分子中其他敏感基团的完整性 (Li et al., 2006).

安全和危害

属性

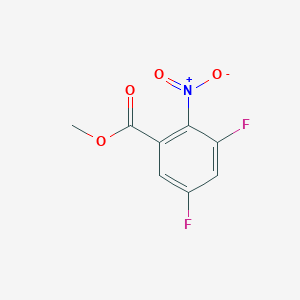

IUPAC Name |

tert-butyl N-[4-(chloromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHLNTUJMCHWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676345 | |

| Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(chloromethyl)phenyl)carbamate | |

CAS RN |

916578-53-5 | |

| Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)